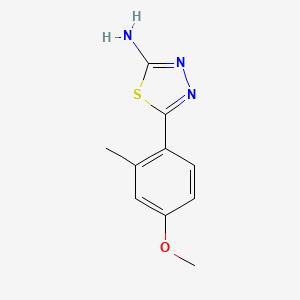
5-(4-Methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring, which is further connected to the thiadiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-methoxy-2-methylbenzoic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
5-(4-Methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学研究应用
5-(4-Methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 5-(4-Methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
相似化合物的比较
Similar Compounds
2-Methoxy-5-methylphenyl isocyanate: A compound with similar structural features but different functional groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group but different connectivity and functional groups.
Uniqueness
5-(4-Methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
属性
分子式 |
C10H11N3OS |
|---|---|
分子量 |
221.28 g/mol |
IUPAC 名称 |
5-(4-methoxy-2-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H11N3OS/c1-6-5-7(14-2)3-4-8(6)9-12-13-10(11)15-9/h3-5H,1-2H3,(H2,11,13) |
InChI 键 |
ZTMVONCTMKRCPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC)C2=NN=C(S2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


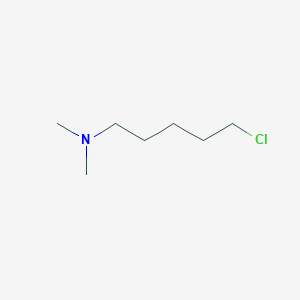
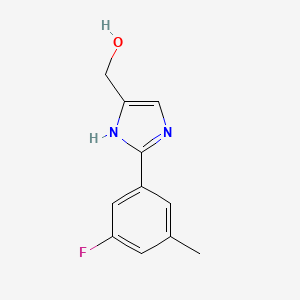
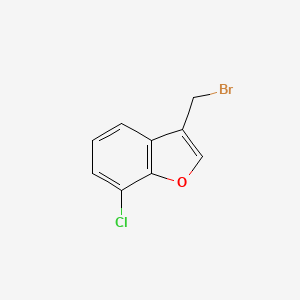

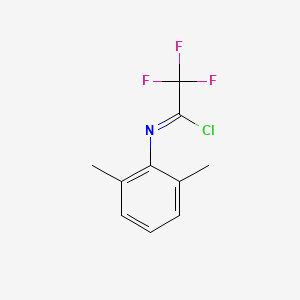
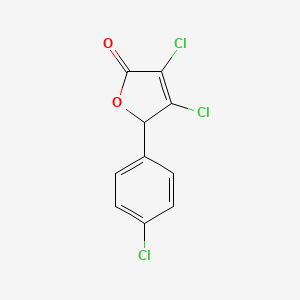
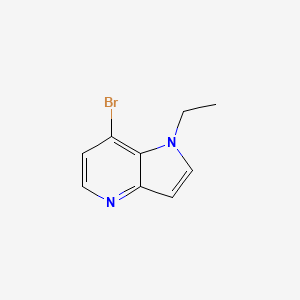

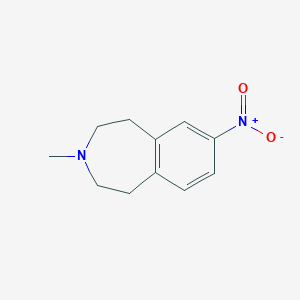
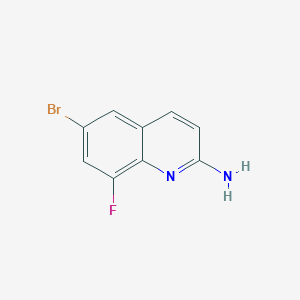
![8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13683406.png)



